methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, considering the availability of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . Additionally, it can modulate inflammatory pathways by inhibiting the NF-kB pathway .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific structural features, such as the presence of a piperazine moiety and a methoxyphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H28N2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C25H28N2O6/c1-16-17-8-9-21(28)19(24(17)33-25(30)18(16)14-23(29)32-3)15-26-10-12-27(13-11-26)20-6-4-5-7-22(20)31-2/h4-9,28H,10-15H2,1-3H3 |
InChI Key |
NOOTXOSWXQIZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4OC)O)CC(=O)OC |
Origin of Product |
United States |
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